

"3-(4-Hydroxyphenoxy)benzoic acid" CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Hydroxyphenoxy)benzoic acid

Cat. No.: B029863

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An In-Depth Technical Guide to **3-(4-Hydroxyphenoxy)benzoic acid**

Introduction

3-(4-Hydroxyphenoxy)benzoic acid is a diaryl ether derivative with a chemical structure that holds significant interest for researchers in medicinal chemistry and materials science. As a member of the hydroxybenzoic acid family, it possesses a unique combination of a benzoic acid moiety and a hydroxyphenoxy group. This arrangement of functional groups provides a scaffold for developing novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis methodologies, and potential applications, with a focus on providing practical insights for laboratory professionals.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are fundamental for any research and development endeavor. The key identifiers and properties of **3-(4-Hydroxyphenoxy)benzoic acid** are summarized in the table below.

Identifier	Value
CAS Number	35065-12-4 [1] [2]
IUPAC Name	3-(4-hydroxyphenoxy)benzoic acid [3]
Molecular Formula	C13H10O4 [3]
Molecular Weight	230.22 g/mol
Melting Point	172-174 °C [1]
InChI Key	OSGCDVKVZWMYBG-UHFFFAOYSA-N [1]
SMILES	O=C(O)c1cc(Oc2ccc(O)cc2)ccc1 [3]

Synthesis Methodologies

The synthesis of **3-(4-Hydroxyphenoxy)benzoic acid** typically involves the demethylation of its methoxy precursor, 3-(4-methoxyphenoxy)benzoic acid. Below are two detailed protocols for this conversion. The choice between these methods may depend on the desired reaction time and scale.

Protocol 1: Synthesis via Reflux with Hydrobromic Acid in Acetic Acid (14.5 hours)

This method outlines a 14.5-hour reflux period for the demethylation process.

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 40.7 g (0.167 moles) of 3-(4-methoxyphenoxy)benzoic acid in 200 ml of acetic acid.[\[4\]](#)
- To the solution, add 150 ml of a 48% aqueous solution of hydrogen bromide (HBr).[\[4\]](#)
- Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 14.5 hours.[\[4\]](#)
- After cooling to room temperature, dilute the mixture with 400 ml of ethyl acetate (EtOAc).[\[4\]](#)

- Wash the organic layer three times with 150 ml of saturated sodium chloride solution (brine).
[\[4\]](#)
- Dry the organic phase over magnesium sulfate ($MgSO_4$), filter, and evaporate the solvent under reduced pressure to yield a dark brown solid.[\[4\]](#)
- For purification, dissolve the crude product in methanol, treat with activated carbon, and filter through a pad of celite.[\[4\]](#)
- Evaporate the solvent and recrystallize the product from a 1:1 mixture of acetic acid and water to obtain **3-(4-Hydroxyphenoxy)benzoic acid** as tan crystals with a melting point of 163-166 °C.[\[4\]](#)

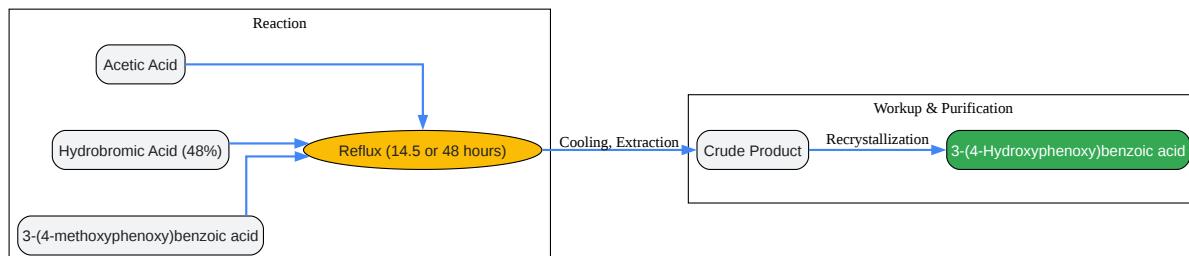
Protocol 2: Synthesis via Reflux with Hydrobromic Acid in Acetic Acid (48 hours)

This alternative protocol involves a longer reflux time for the demethylation.

Experimental Protocol:

- Combine 73 g of 3-(4-methoxyphenoxy)benzoic acid with 300 ml of 48% hydrobromic acid and 600 ml of acetic acid in a suitable reaction vessel.[\[5\]](#)
- Heat the mixture at reflux for 48 hours.[\[5\]](#)
- Allow the reaction mixture to cool to ambient temperature.[\[5\]](#)
- Pour the cooled mixture into cold water and extract with ethyl acetate.[\[5\]](#)
- Dry the combined organic extracts and concentrate them in vacuo.[\[5\]](#)
- Crystallize the resulting residue from an ethyl acetate/hexane solvent system to yield 39.41 g of **3-(4-hydroxyphenoxy)benzoic acid** with a melting point of 172-174 °C.[\[5\]](#)

Synthesis Workflow Diagram



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Caption: General synthesis workflow for **3-(4-Hydroxyphenoxy)benzoic acid**.

Potential Applications in Drug Discovery and Development

Derivatives of p-hydroxybenzoic acid are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.^[6] While specific research on **3-(4-Hydroxyphenoxy)benzoic acid** is still emerging, its structural features suggest potential therapeutic applications.

The presence of the phenolic hydroxyl and carboxylic acid groups makes it a candidate for investigation in several areas:

- **Anti-inflammatory Activity:** Hydroxybenzoic acid derivatives have been shown to modulate inflammatory pathways. The structural motifs within **3-(4-Hydroxyphenoxy)benzoic acid** suggest it could potentially inhibit key inflammatory enzymes.^[7]
- **Antioxidant Properties:** Phenolic compounds are well-known for their ability to scavenge free radicals. The hydroxyphenoxy group in this molecule could confer antioxidant activity, which

is beneficial in combating oxidative stress-related diseases.[\[7\]](#)

- Anticancer Research: Some phenolic compounds have been investigated for their potential to inhibit cancer cell growth. The unique diaryl ether linkage may present novel interactions with biological targets in cancer cells.[\[7\]](#)
- Prodrug Development: The acetylated form, 3-(4-acetoxyphenyl)benzoic acid, is considered a potential prodrug that would be hydrolyzed by esterases in the body to release the active **3-(4-hydroxyphenoxy)benzoic acid**. This strategy can be employed to improve the pharmacokinetic properties of the parent compound.[\[7\]](#)

It is important to note that while the structural class of this compound is associated with these activities, extensive biological evaluation of **3-(4-Hydroxyphenoxy)benzoic acid** itself is required to validate these potential applications.

Spectroscopic Data

For the structural elucidation and confirmation of **3-(4-Hydroxyphenoxy)benzoic acid**, various spectroscopic techniques are employed. While a comprehensive dataset is not provided here, researchers can typically find characteristic spectra from commercial suppliers or chemical databases. Key expected spectral features would include:

- ^1H NMR: Signals corresponding to the aromatic protons on both phenyl rings, as well as exchangeable protons from the carboxylic acid and hydroxyl groups.
- ^{13}C NMR: Resonances for the distinct carbon atoms in the aromatic rings, the ether linkage, and the carboxyl group.
- IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the C-O stretches of the ether and phenol.
- Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight, along with a fragmentation pattern that can help confirm the structure.

Conclusion

3-(4-Hydroxyphenoxy)benzoic acid is a versatile chemical entity with established synthesis protocols and significant potential for further investigation, particularly in the realm of drug discovery. This guide provides a foundational understanding of its key characteristics and methodologies to aid researchers in their scientific pursuits. As with any chemical compound, adherence to appropriate safety protocols in the laboratory is paramount.

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- To cite this document: BenchChem. ["3-(4-Hydroxyphenoxy)benzoic acid" CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b029863#3-4-hydroxyphenoxy-benzoic-acid-cas-number-and-identifiers\]](https://www.benchchem.com/product/b029863#3-4-hydroxyphenoxy-benzoic-acid-cas-number-and-identifiers)

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